Monooxyethylene trimethylolpropane tristearate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Monooxyethylene trimethylolpropane tristearate (MOTMPTS) is a chemical compound that belongs to the family of polyol esters. It is commonly used as a surfactant, emulsifier, and lubricant in various industries such as cosmetics, pharmaceuticals, and food processing.

Aplicaciones Científicas De Investigación

Monooxyethylene trimethylolpropane tristearate has been extensively studied for its various applications in scientific research. It is commonly used as a surfactant and emulsifier in the preparation of nanoparticles, liposomes, and microemulsions. These systems have been widely studied for their potential use in drug delivery, gene therapy, and imaging.

Mecanismo De Acción

Monooxyethylene trimethylolpropane tristearate acts as a surfactant by reducing the surface tension between two immiscible phases, such as oil and water. It also stabilizes emulsions by forming a protective layer around the dispersed droplets. In addition, this compound has been shown to interact with cell membranes, which may have implications for its use in drug delivery.

Biochemical and Physiological Effects:

Studies have shown that this compound has low toxicity and is not mutagenic or carcinogenic. It has been shown to have minimal effects on cell viability and proliferation. However, further studies are needed to fully understand its potential effects on human health.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Monooxyethylene trimethylolpropane tristearate has several advantages for use in lab experiments. It is stable under a wide range of pH and temperature conditions, making it suitable for use in various experimental setups. It is also biodegradable and environmentally friendly. However, its high cost and limited availability may be a limitation for some researchers.

Direcciones Futuras

There are several future directions for research on Monooxyethylene trimethylolpropane tristearate. One area of interest is its use in the development of novel drug delivery systems. It may also have potential applications in the development of new materials for use in various industries. Further studies are needed to fully understand its potential effects on human health and the environment.

In conclusion, this compound is a versatile and widely used chemical compound that has numerous applications in various industries. Its use in scientific research has been extensively studied, and it has been shown to have several advantages for use in lab experiments. Further research is needed to fully understand its potential applications and effects on human health and the environment.

Métodos De Síntesis

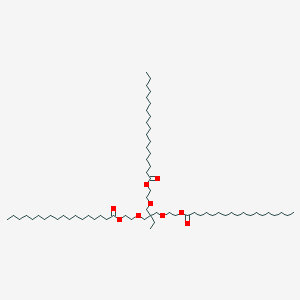

Monooxyethylene trimethylolpropane tristearate is synthesized by the reaction of trimethylolpropane with stearic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place at a temperature of 200-220°C under vacuum conditions. The resulting product is then purified by distillation and recrystallization to obtain pure this compound.

Propiedades

Número CAS |

133331-01-8 |

|---|---|

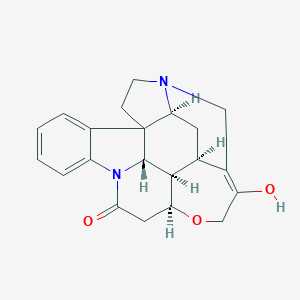

Fórmula molecular |

C66H128O9 |

Peso molecular |

1065.7 g/mol |

Nombre IUPAC |

2-[2,2-bis(2-octadecanoyloxyethoxymethyl)butoxy]ethyl octadecanoate |

InChI |

InChI=1S/C66H128O9/c1-5-9-12-15-18-21-24-27-30-33-36-39-42-45-48-51-63(67)73-57-54-70-60-66(8-4,61-71-55-58-74-64(68)52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-6-2)62-72-56-59-75-65(69)53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-7-3/h5-62H2,1-4H3 |

Clave InChI |

SOBMVBSSEJZEBX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCOCC(CC)(COCCOC(=O)CCCCCCCCCCCCCCCCC)COCCOC(=O)CCCCCCCCCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)OCCOCC(CC)(COCCOC(=O)CCCCCCCCCCCCCCCCC)COCCOC(=O)CCCCCCCCCCCCCCCCC |

Sinónimos |

monooxyethylene trimethylolpropane tristearate MTTS |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B236283.png)

![N-{3-[(2-bromobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236291.png)

![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236295.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)

![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236322.png)

![N-[3-(butyrylamino)phenyl]-4-ethylbenzamide](/img/structure/B236324.png)

![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B236333.png)

![2-(2,4-dichlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B236337.png)

![2-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B236340.png)